molecular formula C10H10N2O3 B1327057 3-(2-Oxoimidazolidin-1-yl)benzoic acid CAS No. 884504-86-3

3-(2-Oxoimidazolidin-1-yl)benzoic acid

Cat. No. B1327057
M. Wt: 206.2 g/mol
InChI Key: REVYTXLGZSYHEG-UHFFFAOYSA-N
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Description

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a chemical compound that is part of a broader class of oxoimidazolidine derivatives. These compounds are of significant interest due to their potential biological activities, including their role as angiotensin-converting enzyme (ACE) inhibitors, which are relevant in the treatment of hypertension and heart failure .

Synthesis Analysis

The synthesis of related 2-oxoimidazolidine derivatives has been reported using various methods. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid were prepared by two methods, demonstrating potent in vitro ACE inhibitory activities . Another study reported the green synthesis of triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst, highlighting the versatility of 2-oxoimidazolidine derivatives in synthetic chemistry . These methods emphasize the importance of 2-oxoimidazolidine as a key intermediate in the synthesis of various biologically active compounds.

Molecular Structure Analysis

The molecular structure of 3-(2-Oxoimidazolidin-1-yl)benzoic acid and its derivatives is characterized by the presence of the 2-oxoimidazolidine moiety. The structural confirmation of related compounds has been achieved using techniques such as 1H NMR, 13C NMR, and FTIR spectral data . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of 2-oxoimidazolidine derivatives is diverse, as evidenced by their involvement in various synthetic pathways. For example, the synthesis of novel triflouromethyl-1H-benzo[f]chromenes involves the condensation of different starting materials in the presence of 2-oxoimidazolidine-1,3-disulfonic acid . Additionally, the synthesis of 1,3-thiazolidine-4-ones also utilizes 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, demonstrating the compound's role in facilitating chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(2-Oxoimidazolidin-1-yl)benzoic acid are not detailed in the provided papers, the properties of related 2-oxoimidazolidine derivatives can be inferred. These compounds are typically solid at room temperature and their physical properties such as melting points, solubility, and stability can be determined through experimental methods. The chemical properties, including acidity, basicity, and reactivity, are influenced by the functional groups present in the molecule, as seen in the study of acid-base and spectral properties of related compounds .

Scientific Research Applications

Antimicrobial Activity

A study by Abd El-Meguid (2014) synthesized new compounds containing benzoimidazole moiety, which plays a significant role in various biological fields. These compounds were tested for their antimicrobial activities against various bacteria and fungi. The results showed significant effectiveness against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Green Synthesis and Catalytic Applications

Massoumi Shahi et al. (2018) reported the use of 2-Oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst for the green synthesis of novel compounds. This catalyst was used for the synthesis of triflouromethyl-1H-benzo[f]chromene compounds without the need for additional organic solvents. The catalyst showed the ability to be easily recovered and reused, maintaining its catalytic activity after multiple runs (Massoumi Shahi et al., 2018).

Synthesis of Anti-Tuberculosis Inhibitors

Liu, Zhong, and Li (2012) synthesized derivatives of (Z)-2-substituted-5-(4-((2-substitued-5-oxoimidazolidin-4-ylidene)methyl)benzamido)benzoic acid as potential inhibitors for treating tuberculosis. These derivatives were characterized and explored as potential FabH inhibitors, which are important in the development of new anti-tuberculosis drugs (Liu, Zhong, & Li, 2012).

Synthesis of Novel Compounds with Potential Anticancer Properties

A study by Horishny, Chaban, and Matiychuk (2021) synthesized a series of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids and tested their anticancer activity. The compounds displayed varying degrees of anticancer activity, with particular effectiveness against certain cancer cell lines, including SNB-75 (CNS cancer) and UO-31 (renal cancer) (Horishny, Chaban, & Matiychuk, 2021).

properties

IUPAC Name

3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-3,6H,4-5H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYTXLGZSYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649314
Record name 3-(2-Oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxoimidazolidin-1-yl)benzoic acid

CAS RN

884504-86-3
Record name 3-(2-Oxo-1-imidazolidinyl)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxoimidazolidin-1-yl)benzoic acid
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